({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride
Overview
Description
This compound, also known as ({4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride, has a CAS Number of 1311314-19-8 . It has a molecular weight of 326.27 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is {4-[(2-chlorobenzyl)oxy]-3,5-dimethylphenyl}-N-methylmethanamine hydrochloride . The InChI code is 1S/C17H20ClNO.ClH/c1-12-8-14(10-19-3)9-13(2)17(12)20-11-15-6-4-5-7-16(15)18;/h4-9,19H,10-11H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.27 . It is in the form of a powder and is typically stored at room temperature .Scientific Research Applications
1. Antitumorigenic and Antiangiogenic Effects
Research on catechol estrogens, chemically reactive estrogen metabolites, has shown that compounds like 2-methoxyestradiol, derived from estrogen metabolism, exhibit antitumorigenic and antiangiogenic effects both in vitro and in vivo. These studies suggest a protective effect against estrogen-induced cancers, indicating potential research applications in cancer prevention and treatment (Zhu & Conney, 1998).
2. Synthesis of Pharmaceutical Impurities
Research into the synthesis of pharmaceutical impurities, including those of proton pump inhibitors like omeprazole, provides insights into the development of synthesis methods for complex chemical structures. These methods are crucial for understanding the formation of impurities and their potential effects, suggesting applications in improving drug purity and safety (Saini et al., 2019).
3. Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) of vegetable oils, catalyzed by rhodium, has been studied for its potential to produce bio-based compounds with industrial applications. This research indicates that such chemical transformations can lead to valuable functionalized compounds, useful in polymer chemistry and as bio-based surface-active agents (Vanbésien et al., 2018).
4. Sorption of Herbicides to Soil and Minerals
Studies on the sorption of phenoxy herbicides, such as 2,4-D, to soil and minerals, offer insights into the environmental behavior of chemical compounds. Understanding the factors that influence herbicide sorption can inform strategies for mitigating environmental contamination and enhancing the efficacy of agricultural chemicals (Werner et al., 2012).
5. Impurity Profiling in Synthesis of Amphetamine-Type Substances
Research on the impurity profiling of synthetically derived compounds like amphetamines highlights the importance of understanding the chemical synthesis routes. Identifying impurities can aid in forensic analysis, linking seizures, and identifying synthetic pathways, which has implications for drug safety and law enforcement (Stojanovska et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-12-8-14(10-19-3)9-13(2)17(12)20-11-15-6-4-5-7-16(15)18;/h4-9,19H,10-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGLPMQUUFDJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2Cl)C)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}methyl)(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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